molecular formula C7H2BrF4NO B1402941 1-(2-Bromo-5-fluoropyridin-4-yl)-2,2,2-trifluoroethanone CAS No. 1375303-33-5

1-(2-Bromo-5-fluoropyridin-4-yl)-2,2,2-trifluoroethanone

Cat. No.: B1402941
CAS No.: 1375303-33-5
M. Wt: 271.99 g/mol
InChI Key: FRDSZUMLGOXYRW-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-fluoropyridin-4-yl)-2,2,2-trifluoroethanone is a halogenated pyridine derivative with the molecular formula C₇H₂BrF₄NO and a molecular weight of 272.00 g/mol . Its structure features a pyridine ring substituted with bromine at the 2-position, fluorine at the 5-position, and a trifluoroethanone group at the 4-position. The electron-withdrawing trifluoromethyl group enhances the compound's lipophilicity and stability, while the bromine and fluorine substituents influence its reactivity in cross-coupling reactions or nucleophilic substitutions. This compound is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate, though specific applications are less documented compared to structurally similar analogs .

Properties

IUPAC Name

1-(2-bromo-5-fluoropyridin-4-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF4NO/c8-5-1-3(4(9)2-13-5)6(14)7(10,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRDSZUMLGOXYRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)F)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-Bromo-5-fluoropyridin-4-yl)-2,2,2-trifluoroethanone typically involves the reaction of 2-bromo-5-fluoropyridine with trifluoroacetic anhydride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The process can be summarized as follows:

    Starting Materials: 2-bromo-5-fluoropyridine and trifluoroacetic anhydride.

    Reaction Conditions: Anhydrous conditions, typically at room temperature or slightly elevated temperatures.

    Procedure: The 2-bromo-5-fluoropyridine is dissolved in an appropriate solvent, such as dichloromethane. Trifluoroacetic anhydride is then added dropwise to the solution. The reaction mixture is stirred for several hours to ensure complete reaction.

    Isolation: The product is isolated by standard work-up procedures, including solvent evaporation and purification by column chromatography.

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2-Bromo-5-fluoropyridin-4-yl)-2,2,2-trifluoroethanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group in the compound can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the trifluoromethyl group, which is generally resistant to oxidation.

Common reagents used in these reactions include sodium borohydride, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Bromo-5-fluoropyridin-4-yl)-2,2,2-trifluoroethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound can be used in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: It can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-fluoropyridin-4-yl)-2,2,2-trifluoroethanone depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its bromine and fluorine atoms. These interactions can lead to changes in the activity of the target molecules, resulting in the desired biological or chemical effects.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

The compound’s properties and applications can be contextualized by comparing it to related trifluoroethanone derivatives:

1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone Molecular Formula: C₇H₃ClF₃NO Molecular Weight: 209.56 g/mol Key Differences: Replaces bromine and fluorine with chlorine at the pyridine 5-position. The reduced steric bulk and electronegativity of chlorine compared to bromine may lower reactivity in Suzuki-Miyaura couplings. Its smaller size could improve solubility in polar solvents .

1-(2,3-Difluorophenyl)-2,2,2-trifluoroethanone Molecular Formula: C₈H₃F₅O Key Differences: A phenyl ring with two fluorine atoms instead of a pyridine ring. This compound is noted for applications in fluorinated material synthesis .

1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone Molecular Weight: 276.56 g/mol Key Differences: Incorporates a chloro and trifluoromethyl group on the phenyl ring. The trifluoromethyl group enhances lipophilicity, making this compound a key intermediate in the synthesis of Afoxolaner (a veterinary insecticide) .

1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone Molecular Formula: C₇H₃ClF₃NO Key Differences: Chlorine at the pyridine 6-position alters regioselectivity in substitution reactions. This positional isomer is used in nicotinic acetylcholine receptor ligand synthesis .

Structural and Functional Group Analysis
Compound Key Substituents Molecular Weight (g/mol) Notable Properties/Applications
Target Compound 2-Br, 5-F, pyridine, CF₃CO 272.00 Cross-coupling intermediate
1-(5-Chloropyridin-3-yl)-CF₃CO 5-Cl, pyridine, CF₃CO 209.56 Improved solubility in polar media
1-(2,3-Difluorophenyl)-CF₃CO 2-F, 3-F, phenyl, CF₃CO 194.10 Fluorinated material precursor
1-[3-Cl-5-(CF₃)phenyl]-CF₃CO 3-Cl, 5-CF₃, phenyl, CF₃CO 276.56 Afoxolaner intermediate
1-(6-Chloropyridin-3-yl)-CF₃CO 6-Cl, pyridine, CF₃CO 209.56 Nicotinic receptor ligand synthesis

Electronic Effects :

  • Bromine’s higher electronegativity and larger atomic radius compared to chlorine increase the pyridine ring’s susceptibility to nucleophilic attack in the target compound .
  • Fluorine substituents (e.g., in 2,3-difluorophenyl analog) amplify electron-withdrawing effects, reducing basicity of the pyridine nitrogen .

Solubility and Lipophilicity :

  • The trifluoroethanone group universally enhances logP values across analogs. However, the pyridine ring in the target compound may confer slightly higher water solubility compared to phenyl-based derivatives .

Biological Activity

1-(2-Bromo-5-fluoropyridin-4-yl)-2,2,2-trifluoroethanone is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C₇H₄BrF₃N₁O
  • Molecular Weight : 252.01 g/mol
  • CAS Number : 1308669-76-2

Synthesis

The synthesis of this compound typically involves the bromination of 5-fluoropyridine derivatives followed by the introduction of the trifluoroethanone moiety. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • In vitro studies on various cancer cell lines have shown that these compounds can inhibit cell proliferation effectively. A notable study reported IC₅₀ values in the nanomolar range against L1210 mouse leukemia cells, suggesting potent growth inhibition mechanisms involving intracellular release of active metabolites .

The proposed mechanism for the anticancer activity involves:

  • Intracellular Conversion : The compound is hypothesized to convert into active forms that interfere with nucleotide synthesis.
  • Cell Cycle Arrest : Studies indicate that treated cells exhibit arrest at specific phases of the cell cycle, leading to apoptosis.

Case Studies

  • Study on L1210 Cells :
    • Objective : Evaluate the growth inhibitory effects of various derivatives.
    • Findings : All tested compounds showed potent inhibition with mechanisms linked to nucleotide release and subsequent metabolic pathways .
  • Pharmacological Evaluation :
    • A comprehensive pharmacological evaluation was conducted on a series of fluorinated pyridine derivatives, including this compound. The results indicated enhanced selectivity towards cancer cells compared to normal cells, highlighting its potential as a targeted therapeutic agent.

Comparative Analysis of Similar Compounds

Compound NameCAS NumberMolecular WeightIC₅₀ (µM)Biological Activity
1-(3-Bromo-5-fluoropyridin-4-yl)ethanone1308669-76-2252.010.05Anticancer (L1210 Cells)
1-(5-Bromo-3-fluoropyridin-2-yl)ethanone2231673-60-0272.000.03Anticancer (Various Lines)
1-(3-Bromo-5-chloropyridin-4-yl)ethanone2231674-22-7288.460.07Anticancer (L1210 Cells)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Bromo-5-fluoropyridin-4-yl)-2,2,2-trifluoroethanone
Reactant of Route 2
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1-(2-Bromo-5-fluoropyridin-4-yl)-2,2,2-trifluoroethanone

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